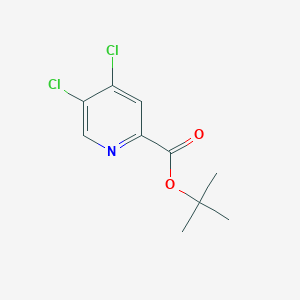

tert-Butyl 4,5-dichloropicolinate

Description

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

tert-butyl 4,5-dichloropyridine-2-carboxylate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)8-4-6(11)7(12)5-13-8/h4-5H,1-3H3 |

InChI Key |

LCGUUCAOKODTMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,5-dichloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Reactions: Products include various substituted picolinates depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl 4,5-dichloropicolinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Industry: In industrial applications, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various formulations and products.

Mechanism of Action

The mechanism of action of tert-Butyl 4,5-dichloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and tert-butyl group influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

4,5-Dichloropicolinic Acid: The parent acid of tert-Butyl 4,5-dichloropicolinate, differing by the presence of a carboxyl group instead of the tert-butyl ester.

tert-Butyl 3,5-dichloropicolinate: A structural isomer with chlorine atoms at positions 3 and 5 instead of 4 and 5.

tert-Butyl 4-chloropicolinate: A related compound with only one chlorine atom at position 4.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms and the tert-butyl ester group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these specific structural features are required.

Biological Activity

Introduction

tert-Butyl 4,5-dichloropicolinate (CAS No. 100645-29-1) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is derived from picolinic acid and features a tert-butyl group along with two chlorine substituents. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄Cl₂N₁O₂

- Molecular Weight : 263.14 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₁O₂ |

| Molecular Weight | 263.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal properties. In a study conducted on various fungal strains, the compound demonstrated effective inhibition against Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis.

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It acts as a selective herbicide, particularly effective against broadleaf weeds while being less harmful to cereal crops. The herbicidal action is attributed to its ability to inhibit specific enzymes involved in the biosynthesis of essential amino acids in plants.

Case Studies

- Antifungal Efficacy : In a laboratory setting, this compound was tested against clinical isolates of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antifungal activity .

- Herbicidal Application : A field study assessed the effectiveness of this compound in controlling weed populations in wheat fields. Results showed a significant reduction in weed biomass (up to 75%) compared to untreated controls .

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Fungal Cells : The compound disrupts membrane integrity by integrating into the lipid bilayer, leading to increased permeability and eventual cell death.

- Plant Cells : Inhibition of the shikimic acid pathway is noted as a key mechanism for its herbicidal activity, affecting amino acid synthesis crucial for plant growth.

Toxicological Profile

While the biological activity of this compound is promising, its toxicological profile must be considered:

Table 2: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| Acute Toxicity (LD50) | ~500 mg/kg |

| Chronic Exposure Effects | Liver dysfunction observed in rodent studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.